molecular formula C10H14INS B11804019 5-(tert-Butylthio)-2-iodo-4-methylpyridine

5-(tert-Butylthio)-2-iodo-4-methylpyridine

Cat. No.: B11804019
M. Wt: 307.20 g/mol
InChI Key: HGDMIDXVRPWVRB-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-2-iodo-4-methylpyridine is an organosulfur compound that features a tert-butylthio group, an iodine atom, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction, where a pyridine derivative is reacted with a tert-butylthiol and an iodine source under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 5-(tert-Butylthio)-2-iodo-4-methylpyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-2-iodo-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products

    Substitution: Formation of new pyridine derivatives with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of deiodinated or modified thioether compounds.

Scientific Research Applications

5-(tert-Butylthio)-2-iodo-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-2-iodo-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butylthio group can undergo oxidation or substitution, while the iodine atom can be replaced by other nucleophiles. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butylthio)-2-iodo-4-methylpyridine is unique due to the combination of the tert-butylthio group, iodine atom, and methyl group on the pyridine ring.

Properties

Molecular Formula

C10H14INS

Molecular Weight

307.20 g/mol

IUPAC Name

5-tert-butylsulfanyl-2-iodo-4-methylpyridine

InChI

InChI=1S/C10H14INS/c1-7-5-9(11)12-6-8(7)13-10(2,3)4/h5-6H,1-4H3

InChI Key

HGDMIDXVRPWVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC(C)(C)C)I

Origin of Product

United States

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